Fullerene-C60

描述

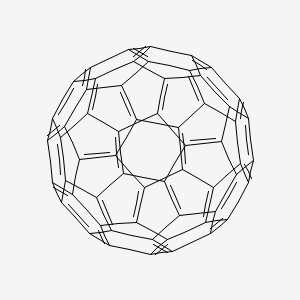

Buckyball is a nanoparticle characterized by a spherical geometry and hollow interior that is comprised of 60 carbon atoms. This configuration is the most common type of fullerene.

A polyhedral CARBON structure composed of around 60-80 carbon atoms in pentagon and hexagon configuration. They are named after Buckminster Fuller because of structural resemblance to geodesic domes. Fullerenes can be made in high temperature such as arc discharge in an inert atmosphere.

属性

IUPAC Name |

(C60-Ih)[5,6]fullerene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWRBQBLMFGWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60 | |

| Record name | Buckminsterfullerene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Buckminsterfullerene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157697-67-1, 147045-79-2, 157697-66-0 | |

| Record name | [5,6]Fullerene-C60-Ih, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147045-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4031772 | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [Alfa Aesar MSDS] | |

| Record name | Buckminsterfullerene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99685-96-8 | |

| Record name | Fullerene-C60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99685-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buckminsterfullerene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099685968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fullerene C60 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCKMINSTERFULLERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9U26B839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery of Buckminsterfullerene (C60)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the seminal discovery of buckminsterfullerene (C60), a pivotal moment that opened the door to the field of nanotechnology. We will explore the experimental protocols, present the key data, and illustrate the logical progression that led to the identification of this novel carbon allotrope.

The Genesis of Discovery: An Astrophysical Quest

The journey to C60 began with an astrophysical question. Professor Harold Kroto of the University of Sussex was studying the formation of long-chain carbon molecules, known as polyynes, which he believed were formed in the atmospheres of carbon-rich red giant stars and could be responsible for unidentified interstellar absorption lines.[1][2][3] To test this hypothesis, Kroto required a method to simulate the high-temperature conditions of a star's atmosphere.[1][3]

This led him to the laboratory of Richard Smalley and Robert Curl at Rice University in September 1985.[4] Smalley's group had developed a sophisticated apparatus, the AP2, which used a laser to vaporize materials and study the resulting atomic clusters.[1][5] The collaboration, which included graduate students James Heath, Sean O'Brien, and Yuan Liu, initially aimed to create and study the long carbon chains Kroto was interested in.[1][6]

The Pivotal Experiment: Laser Vaporization of Graphite

The experiments were conducted over a frantic ten-day period.[6] The team used Smalley's laser vaporization cluster beam apparatus to ablate a graphite target, and a time-of-flight (TOF) mass spectrometer to analyze the resulting carbon clusters.[7]

Experimental Protocol

The methodology involved a precise sequence of events designed to create, cool, and analyze carbon clusters in the gas phase.[7][8]

-

Vaporization : A rotating solid graphite disk was irradiated by a focused, pulsed Nd:YAG laser (second harmonic, 532 nm) with a pulse energy of approximately 30 mJ.[7] This intense laser pulse created a hot plasma of carbon atoms and ions at temperatures reaching tens of thousands of degrees.[6]

-

Nucleation & Cooling : A precisely timed, high-density pulse of helium gas was passed over the graphite target concurrently with the laser pulse.[7] This inert gas stream cooled the carbon plasma, promoting the condensation and nucleation of carbon atoms into clusters of various sizes (Cn).[6][7]

-

Supersonic Expansion : The mixture of helium and carbon clusters was then expanded into a vacuum chamber. This supersonic expansion further cooled the clusters to very low temperatures.[7]

-

Photoionization : The neutral carbon clusters were ionized by a synchronized pulse from an excimer laser as they traveled through the molecular beam.[7]

-

Mass Detection : The newly formed ions were then detected and analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio.[7]

Experimental Workflow Diagram

References

- 1. Richard E. Smalley, Robert F. Curl, and Harold W. Kroto | Science History Institute [sciencehistory.org]

- 2. Robert F. Curl Jr—Nobel Laureate in Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. nobelprize.org [nobelprize.org]

- 5. naturalsciences.rice.edu [naturalsciences.rice.edu]

- 6. acs.org [acs.org]

- 7. The First Discovery of Fullerenes [ch.ic.ac.uk]

- 8. preprints.org [preprints.org]

A Technical Guide to the Fundamental Properties of Fullerene-C60

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical and biological properties of Buckminsterfullerene (C60). It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes relevant to its application in materials science and drug development.

Introduction to Fullerene-C60

This compound, often called a "buckyball," is a spherical allotrope of carbon discovered in 1985.[1] Its structure consists of 60 carbon atoms arranged in a truncated icosahedron, resembling a soccer ball, with 20 hexagonal and 12 pentagonal rings.[2][3] This unique, highly symmetric cage-like structure imparts remarkable electronic and physical properties, making it a subject of intense research.[2] In the fields of medicine and drug development, C60 is explored for its potential as a potent antioxidant, a vehicle for drug delivery, and an agent in photodynamic therapy.[3][4][5] Its utility is often enhanced through chemical modification (functionalization) to improve properties like water solubility for biological applications.[6]

Structural and Physical Properties

The C60 molecule possesses exceptional stability and symmetry (Icosahedral, Ih).[2] Each carbon atom is sp² hybridized with some sp³ character due to the cage's curvature, forming covalent bonds with three neighboring carbons.[2] The molecule has two distinct bond types: shorter bonds at the fusion of two hexagons (6:6 bonds) and longer bonds at the fusion of a hexagon and a pentagon (6:5 bonds).[7][8] This variation in bond length reflects the partial double-bond character of the 6:6 bonds.[7]

Table 1: Core Physical and Structural Properties of C60

| Property | Value | Reference(s) |

| Molecular Formula | C60 | [1] |

| Molecular Weight | 720.6 g/mol | [9] |

| Appearance | Black Powder | [10] |

| Molecular Symmetry | Icosahedral (Ih) | [2] |

| Van der Waals Diameter | ~1.1 nm | [10] |

| Nucleus-to-Nucleus Diameter | ~0.71 nm | [10] |

| 6:6 Bond Length | ~1.40 Å | [7][11][12] |

| 6:5 Bond Length | ~1.46 Å | [7][11][12] |

| Average Bond Length | ~1.44 Å | [10][11] |

Electronic Properties

This compound is a semiconductor whose electronic behavior is defined by its molecular orbital structure.[2] It has a relatively narrow gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13] A key characteristic of C60 is its high electron affinity, which makes it an excellent electron acceptor.[1] This property is central to its use in organic photovoltaics and is also linked to its biological antioxidant activity, where it can effectively neutralize free radicals.[1][4]

Table 2: Electronic Properties of C60

| Property | Value | Reference(s) |

| HOMO-LUMO Gap (Experimental) | ~1.6 - 2.7 eV | [7][13][14] |

| Electron Affinity | 2.6 - 2.8 eV | [15] |

| Ionization Enthalpy | 7.61 eV | [15] |

| Electrical Nature | Semiconductor | [2] |

Solubility

Pristine C60 is hydrophobic and virtually insoluble in water, but it is the only carbon allotrope soluble in common organic solvents at room temperature.[1][16] Its solubility is generally low and varies significantly with the solvent. Aromatic solvents and carbon disulfide are among the most effective solvents for C60. For biological and medical applications, chemical functionalization is typically required to render C60 water-soluble.

Table 3: Solubility of C60 in Various Solvents

| Solvent | Solubility (g/L) | Reference(s) |

| 1-Chloronaphthalene | 51 | [16] |

| Carbon Disulfide (CS2) | 8 | [16] |

| o-Xylene | 1.7 | [15] |

| Toluene | 2.8 | [15] |

| Benzene | 1.5 | [15] |

| Chloroform | 0.5 | [15] |

| Hexane | 0.04 | [15] |

| Methanol | Insoluble | [16] |

| Water | Insoluble | [16] |

Synthesis, Purification, and Characterization

Experimental Protocols

A. Synthesis: Huffman-Krätschmer Arc Discharge Method

The most common method for producing gram-scale quantities of fullerenes is the Huffman-Krätschmer method, which involves the evaporation of graphite in an inert atmosphere.[17][18][19]

-

Apparatus: A reaction chamber, two high-purity graphite rods (electrodes), a high-current power supply, and a cooling system.

-

Procedure:

-

The chamber is evacuated and then backfilled with helium gas to a pressure of 100-200 Torr.[17][20]

-

A high current (~50-100 A) is passed between the graphite electrodes, creating an electric arc.[19]

-

The intense heat from the arc vaporizes the carbon from the positive electrode, creating a plasma.

-

The carbon vapor cools and condenses in the helium atmosphere, forming a black, soot-like material on the chamber walls.[17] This soot contains a mixture of fullerenes (typically 10-15%), including C60, C70, and other higher fullerenes.[17]

-

B. Extraction and Purification: Solvent Extraction and Column Chromatography

The fullerenes must be separated from the raw soot and then from each other.

-

Extraction:

-

The collected soot is dispersed in a suitable organic solvent, typically toluene or benzene.[17]

-

The mixture is agitated (e.g., via a Soxhlet extractor) to dissolve the fullerenes.[17]

-

The insoluble amorphous carbon and graphite are removed by filtration, yielding a wine-red or magenta solution containing a mixture of C60 and C70.[21]

-

-

Purification by Flash Column Chromatography:

-

Stationary Phase Preparation: A glass chromatography column is packed with a slurry of a stationary phase, such as a mixture of activated charcoal and silica gel (e.g., 1:2 by weight) in a non-polar solvent like toluene or hexane.[22][23]

-

Loading: The concentrated fullerene extract is carefully loaded onto the top of the column.[22]

-

Elution: The mobile phase (e.g., toluene, or a hexane/toluene gradient) is passed through the column under light pressure.[22][24]

-

Fraction Collection: C60 has a lower affinity for the stationary phase than C70 and thus elutes first. The distinct purple-magenta fraction corresponding to C60 is collected. The subsequent reddish-brown fraction contains C70.[22]

-

Solvent Removal: The solvent is removed from the collected fraction using a rotary evaporator to yield purified, solid C60.

-

Characterization Methods and Data

A. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to confirm the presence and purity of C60 in solution.

-

Protocol: A dilute solution of C60 in a suitable solvent (e.g., toluene, hexane, or TCE) is prepared.[25][26] The absorbance spectrum is measured using a spectrophotometer, typically from 300 to 700 nm, against a solvent blank.[25]

-

Expected Spectrum: The UV-Vis spectrum of C60 in solution shows characteristic absorption peaks.

Table 4: Key UV-Vis Absorption Peaks for C60 in Toluene

| Wavelength (nm) | Electronic Transition | Reference(s) |

|---|---|---|

| ~330-335 nm | Strong, characteristic peak | [26] |

| ~404-407 nm | π → π* transition | [25][27] |

| ~535 nm | n → π* transition | [25] |

| ~591 nm | n → π* transition | [25] |

| ~625 nm | Ag → T1u (HOMO-LUMO transition) |[25] |

B. Raman Spectroscopy

Raman spectroscopy provides a vibrational fingerprint of the C60 molecule, confirming its structure and purity.

-

Protocol: A solid sample of C60 or a concentrated solution is irradiated with a monochromatic laser (e.g., 532 nm or 784 nm).[28] The scattered light is collected and analyzed by a Raman spectrometer.[28][29]

-

Expected Spectrum: Due to its high symmetry, C60 has 10 Raman-active modes (2Ag + 8Hg).[30] The spectrum is dominated by two particularly strong peaks.

Table 5: Prominent Raman Modes for C60

| Raman Shift (cm⁻¹) | Vibrational Mode | Symmetry | Reference(s) |

|---|---|---|---|

| ~270 cm⁻¹ | "Squashing" mode | Hg | [25] |

| ~496 cm⁻¹ | Radial "Breathing" mode | Ag(1) | [25] |

| ~1422 cm⁻¹ | Tangential mode | Hg | [25] |

| ~1467-1469 cm⁻¹ | "Pentagonal Pinch" mode | Ag(2) | [25] |

| ~1573-1575 cm⁻¹ | Tangential mode | Hg |[25] |

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the infrared-active vibrational modes of the C60 molecule.

-

Protocol: A solid sample of C60 is typically mixed with KBr powder and pressed into a pellet, which is then analyzed in an FTIR spectrometer.

-

Expected Spectrum: The high symmetry of C60 allows for only four IR-active vibrational modes.

Table 6: Key FTIR Absorption Peaks for C60

| Wavenumber (cm⁻¹) | Symmetry | Reference(s) |

|---|---|---|

| ~526 cm⁻¹ | T1u | [25] |

| ~576 cm⁻¹ | T1u | [25] |

| ~1182 cm⁻¹ | T1u | [25] |

| ~1428 cm⁻¹ | T1u |[25] |

Visualized Workflows and Mechanisms

Synthesis and Purification Workflow

The production of pure C60 from raw graphite involves a multi-step process of synthesis, extraction, and chromatographic separation.

Caption: Workflow for C60 synthesis via arc discharge and subsequent purification.

C60 as a Drug Delivery Vehicle

The hollow cage structure and modifiable surface of C60 make it a promising nanocarrier for therapeutic agents. Functionalization improves solubility and allows for the attachment of targeting ligands and drug molecules.[5][6][31]

Caption: Conceptual model of a functionalized C60 carrier for targeted drug delivery.

Antioxidant Mechanism: ROS Scavenging

This compound is a potent radical scavenger.[1] One proposed mechanism involves its ability to absorb protons, acquire a positive charge, and localize within mitochondria, the primary site of cellular Reactive Oxygen Species (ROS) production.[32][33][34] There, it can neutralize ROS and mildly uncouple respiration, reducing further ROS generation.[35]

Caption: C60's proposed antioxidant mechanism via protonation and ROS scavenging.

Conclusion

This compound possesses a unique combination of structural, electronic, and chemical properties that make it a compelling nanomaterial for advanced applications. Its highly symmetrical and stable cage, coupled with its nature as a potent electron acceptor, underpins its utility in fields ranging from materials science to medicine. For drug development professionals, the ability to functionalize the C60 surface to control solubility and attach bioactive molecules opens up significant opportunities for creating novel therapeutic and diagnostic agents.[3] Further research into its long-term biocompatibility and mechanisms of action will continue to define its role in next-generation technologies.

References

- 1. polimerbio.com [polimerbio.com]

- 2. ossila.com [ossila.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Fullerene C60: biological features, ROS generation and quenching and ROS-dependent biological effects_Chemicalbook [chemicalbook.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. webqc.org [webqc.org]

- 8. Buckminsterfullerene - Wikipedia [en.wikipedia.org]

- 9. Fullerenes | C60 | CID 123591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fullerene C60 | ACS Material [acsmaterial.com]

- 11. Bond lengths in free molecules of buckminsterfullerene, c60, from gas-phase electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. scispace.com [scispace.com]

- 16. Fullerene - Wikipedia [en.wikipedia.org]

- 17. ossila.com [ossila.com]

- 18. The Importance of Technology Transfer | Better World [autm.net]

- 19. researchgate.net [researchgate.net]

- 20. Buckminsterfullerene C60: synthesis, spectroscopic characterization and structure analysis | Semantic Scholar [semanticscholar.org]

- 21. columbia.edu [columbia.edu]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. The Study of the Optical Properties of C60 Fullerene in D... [degruyterbrill.com]

- 26. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. westga.edu [westga.edu]

- 30. preprints.org [preprints.org]

- 31. Fullerene C60 Conjugate with Folic Acid and Polyvinylpyrrolidone for Targeted Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Possible Mechanisms of Fullerene C60 Antioxidant Action - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. [PDF] Possible Mechanisms of Fullerene C60 Antioxidant Action | Semantic Scholar [semanticscholar.org]

- 35. Possible mechanisms of fullerene C₆₀ antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Fullerene-C60 Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies investigating the toxicity of Fullerene-C60, covering research from its discovery into the early 2000s. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the initial toxicological assessments of this novel carbon allotrope. The guide summarizes key quantitative data, outlines experimental methodologies from seminal papers, and visualizes the then-proposed mechanisms of toxicity.

Quantitative Toxicity Data

Early research on this compound toxicity yielded a range of quantitative data, which varied significantly based on the preparation of the C60, the experimental model, and the route of administration. The insolubility of pristine C60 in aqueous solutions was a major confounding factor, with the methods used for solubilization or suspension greatly influencing the observed toxicity.

In Vitro Cytotoxicity Data

The following table summarizes key in vitro cytotoxicity data from early studies. It is important to note that the use of different cell lines, C60 preparations (e.g., nano-C60 aggregates, derivatized C60), and assay methods contributes to the variability in the reported values.

| Fullerene Type/Preparation | Cell Line | Assay | Endpoint | Result | Reference |

| nano-C60 aggregates | Human Dermal Fibroblasts (HDF) | Not Specified | LC50 | 20 ppb (µg/L) | Sayes et al., 2004 |

| Pristine C60 | Mouse L929 fibrosarcoma, Rat C6 glioma, U251 human glioma | Crystal Violet | LC50 | ~0.25 µg/mL | Isakovic et al., 2006 |

| Hydroxylated Fullerene (C60(OH)n) | Mouse L929 fibrosarcoma, Rat C6 glioma, U251 human glioma | Crystal Violet | LC50 | 800–1000 µg/mL | Isakovic et al., 2006 |

In Vivo Toxicity Data

In vivo studies provided the first insights into the systemic effects of this compound. The route of administration was a critical determinant of the observed toxicity.

| Fullerene Type/Preparation | Animal Model | Route of Administration | Dosage | Observation | Reference |

| Fullerene C60 in corn oil | Crl:CD(SD) rats | Oral gavage | Up to 1,000 mg/kg/day for 29 days | No deaths or treatment-related histopathological changes.[1] | Takahashi et al., 2012 |

| Mixture of C60 and C70 | Male and female rats | Oral gavage | 2,000 mg/kg | No deaths or abnormalities observed.[1] | Mori et al., 2006 |

| Water-soluble polyalkylsulfonated C60 | Female rats | Oral gavage | 2,500 mg/kg (acute) | No deaths occurred.[1] | Chen et al., 1998 |

| C60 and C70 in olive oil | NMRI mice | Oral administration | Up to 3.6 mg/kg | No genotoxic activity observed in the Mammalian Micronucleus Test.[2] | N/A |

| C60 nanoparticle suspension with Tween 80 | ICR mice | Not Specified | Up to 88 mg/kg x 2 | Negative for in vivo clastogenic ability in the bone marrow micronucleus test.[3] | Shinohara et al., 2009 |

| C60 fullerene nanoparticles | Male F344 rats | Nose-only inhalation | 2.22 mg/m³ (55 nm diameter) for 3 hours/day for 10 days | Increased total bronchoalveolar fluid (BALF) protein concentrations.[4] | N/A |

| C60 fullerene microparticles | Male F344 rats | Nose-only inhalation | 2.35 mg/m³ (0.93 µm diameter) for 3 hours/day for 10 days | Lower concentrations of some cytokines and higher concentrations of others in BALF compared to controls.[5] | N/A |

| C60 | Embryonic zebrafish | Aqueous exposure | 200 µg/L | Significant increase in malformations, pericardial edema, and mortality.[6] | N/A |

| C60(OH)24 | Embryonic zebrafish | Aqueous exposure | >4000 ppb | Did not result in significant mortality until concentrations were above 4000 ppb.[6] | N/A |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are detailed protocols for key experiments cited in early this compound toxicity research.

Preparation of Aqueous Colloidal C60 Suspensions (nC60)

A common method for preparing aqueous suspensions of C60, often referred to as nano-C60 or nC60, was the solvent exchange method.

Protocol based on early methodologies:

-

Dissolution: Dissolve pristine C60 powder in a suitable organic solvent, such as toluene or benzene, to create a saturated solution.

-

Sonication: Sonicate the solution to ensure complete dissolution and dispersion of C60 aggregates.

-

Addition to Water: Add the C60/organic solvent solution dropwise to vigorously stirring deionized water. The organic solvent begins to evaporate and/or dissolve in the water, leaving behind a colloidal suspension of C60 nanoparticles.

-

Solvent Removal: Continue stirring for an extended period (e.g., 24-48 hours) in an open container or under reduced pressure to facilitate the complete removal of the organic solvent.

-

Characterization: Characterize the resulting aqueous C60 suspension for particle size distribution (e.g., using dynamic light scattering), concentration (e.g., by UV-Vis spectrophotometry after extraction into toluene), and morphology (e.g., using transmission electron microscopy).

In Vitro Cytotoxicity Assessment: Crystal Violet Assay

The crystal violet assay was used in early studies to assess cell viability by staining the adherent, living cells.

Protocol adapted from Isakovic et al. (2006):

-

Cell Seeding: Seed cells (e.g., L929, C6, or U251) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the C60 preparation (e.g., pristine nano-C60 or hydroxylated C60) for a specified duration (e.g., 24 hours).

-

Washing: After the incubation period, carefully wash the cells with phosphate-buffered saline (PBS) to remove dead, non-adherent cells.

-

Fixation: Fix the remaining adherent cells with methanol for 10 minutes at room temperature.

-

Staining: Stain the fixed cells with a 1% crystal violet solution for 10 minutes at room temperature.

-

Washing: Thoroughly wash the plates with water to remove excess stain.

-

Solubilization: Dissolve the bound crystal violet in 33% acetic acid.

-

Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.

Genotoxicity Assessment: The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay was employed to detect DNA strand breaks in individual cells, providing an early indication of genotoxicity.

General Protocol from early studies:

-

Cell Preparation: Prepare a single-cell suspension from the control and C60-treated samples.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (typically containing a high concentration of salt and a detergent like Triton X-100) to disrupt the cell and nuclear membranes, leaving the DNA as a nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Signaling Pathways and Mechanisms of Toxicity

Early investigations into the mechanisms of this compound toxicity primarily focused on oxidative stress, apoptosis, and mitochondrial dysfunction. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways based on the understanding from that era.

C60-Induced Oxidative Stress

A prevalent hypothesis in early research was that C60, particularly under photo-irradiation, could generate reactive oxygen species (ROS), leading to cellular damage.

Caption: Proposed pathway of C60-induced oxidative stress through photoexcitation.

C60-Mediated Apoptosis

Evidence from early studies suggested that C60 could induce programmed cell death, or apoptosis, in certain cell types. This process was often linked to the activation of caspases.

Caption: Simplified cascade of C60-induced apoptosis via the mitochondrial pathway.

Experimental Workflow for In Vivo Oral Toxicity Study

The following diagram outlines a typical workflow for an in vivo oral toxicity study of this compound in a rodent model, based on the methodologies of early investigations.

Caption: Workflow for a typical early in vivo oral toxicity study of this compound.

Conclusion

The early toxicological evaluation of this compound was characterized by a significant degree of variability, largely attributable to the challenges of working with a hydrophobic nanomaterial and the nascent understanding of its interactions with biological systems. Key takeaways from this initial period of research include:

-

Pristine C60's Low Acute Oral Toxicity: In its pure, unfunctionalized form, C60 demonstrated low acute toxicity when administered orally to rodents, even at high doses.[1]

-

The Influence of Solubilization and Derivatization: The method of preparation and any chemical modifications to the C60 cage profoundly impacted its toxicity. Aqueous suspensions of nano-C60 aggregates and certain derivatives showed greater cytotoxicity than pristine C60.

-

Oxidative Stress as a Primary Mechanism: A recurring theme in early toxicity studies was the role of oxidative stress, particularly under photo-irradiation, as a key mechanism of C60-induced cellular damage.

-

Induction of Apoptosis: Several studies provided evidence that C60 could trigger programmed cell death through the activation of caspase cascades.[5][7][8]

-

Genotoxicity Remained a Question: While some studies suggested a potential for DNA damage, others found no evidence of genotoxicity in standard assays like the micronucleus test.[2][3]

This foundational body of work laid the groundwork for decades of subsequent research into the biocompatibility and potential biomedical applications of fullerenes. It highlighted the critical importance of material characterization and the need for standardized protocols in nanotoxicology. For drug development professionals, these early studies underscore the necessity of carefully considering the physicochemical properties of fullerene-based materials and their potential to induce oxidative stress and apoptosis.

References

- 1. c60-france.com [c60-france.com]

- 2. mdpi.com [mdpi.com]

- 3. In vitro and in vivo genotoxicity tests on fullerene C60 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introduction - NTP Technical Report on the Toxicity Studies of Fullerene C60 (1 μm and 50 nm) (CASRN 99685-96-8) Administered by Nose-only Inhalation to Wistar Han [Crl:WI (Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Update Report on the Biosafety and Potential Toxicity of Fullerene-Based Nanomaterials toward Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis photoinduction by C60 fullerene in human leukemic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fullerene C60 reduces acute lung injury by suppressing oxidative stress-mediated DMBA-induced apoptosis and autophagy by regulation of cytochrome-C/caspase-3/beclin-1/IL-1α/HO-1/p53 signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Structure of C60 Fullerene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Buckminsterfullerene (C60) in 1985 opened a new chapter in the field of materials science and nanotechnology.[1] This soccer-ball-shaped molecule, composed of 60 carbon atoms arranged in a truncated icosahedron with 20 hexagonal and 12 pentagonal rings, exhibits unique electronic and physical properties that make it a subject of intense research and a promising candidate for various applications, including in the biomedical and pharmaceutical fields.[1][2][3] Understanding the intricate electronic structure of C60 is paramount to harnessing its full potential. This guide provides a comprehensive technical overview of the core aspects of C60's electronic architecture, detailing its molecular orbitals, hybridization, aromaticity, and key electronic parameters. It also outlines the experimental and computational methodologies employed to elucidate these characteristics, presenting quantitative data in a clear, comparative format.

Molecular Structure and Hybridization

The C60 molecule possesses a highly symmetric, cage-like structure belonging to the Icosahedral (Ih) point group.[2] This unique geometry dictates its bonding characteristics. Each carbon atom in the C60 cage is bonded to three neighboring carbon atoms, which suggests sp2 hybridization.[4] However, the curvature of the molecule introduces a degree of pyramidalization at each carbon atom, leading to a hybridization state that is more accurately described as being between sp2 and sp3, sometimes denoted as sp2.3 or sp2.01.[4][5] This mixed hybridization is a key factor influencing the molecule's reactivity and electronic properties.

The carbon-carbon bonds in C60 are not all equivalent. There are two distinct types of bonds:

-

[6][6] bonds: These bonds are located at the fusion of two hexagonal rings and have a shorter bond length, indicative of more double-bond character.[2]

-

[2][6] bonds: These bonds are found at the fusion of a pentagonal and a hexagonal ring and are longer, suggesting more single-bond character.[2]

This variation in bond lengths has significant implications for the delocalization of π-electrons across the molecule.

Molecular Orbitals and Electronic Transitions

In a simplified molecular orbital (MO) description, each of the 60 carbon atoms contributes four valence electrons, resulting in a total of 240 valence electrons that occupy 120 MOs.[2] These can be broadly classified into σ and π orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's electronic transitions, reactivity, and electron-accepting capabilities.[2][7]

The HOMO of C60 is a five-fold degenerate orbital with hu symmetry, while the LUMO is a three-fold degenerate orbital with t1u symmetry.[8][9] The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of the molecule. C60 is considered a semiconductor due to this energy gap.[7]

The electronic transitions in C60 can be probed using UV-Vis absorption spectroscopy. The spectrum of C60 in solution exhibits several absorption bands corresponding to electronic transitions between different molecular orbitals.[10][11] For instance, solutions of C60 in solvents like toluene and xylene show characteristic absorption bands around 404 nm, 535 nm, 570 nm, 591 nm, and 625 nm.[10][11] These bands are attributed to π → π* and n → π* transitions.[10][11] The main absorption band around 407 nm is often attributed to the lowest energy 1T1u state.[10]

Aromaticity

The concept of aromaticity in C60 is a subject of ongoing discussion. While the molecule is composed of fused hexagonal rings, similar to polycyclic aromatic hydrocarbons, the π-electrons are not fully delocalized over the entire spherical surface.[5][12] The presence of 12 pentagonal rings disrupts the continuous π-system.[2] Some studies suggest that C60 does not exhibit "superaromaticity".[5] Quantum chemical calculations and experimental observations of its reactivity, which is more akin to that of an electron-deficient alkene, support the notion of localized π-electron systems within the hexagonal rings.[12][13] The molecule has 12,500 possible resonance structures.[4][14]

Quantitative Electronic Properties

The electronic properties of C60 have been extensively studied and quantified through various experimental and computational methods. Key parameters are summarized in the table below for easy comparison.

| Property | Experimental Value | Computational (DFT) Value | Method |

| Ionization Potential | 7.3 ± 0.3 eV[15] | 7.55 eV | Electron Ionization[15] |

| Electron Affinity | 2.66 eV[16] | 2.6 - 2.8 eV | Kinetic Method[16], UPS[17] |

| HOMO-LUMO Gap | 1.5 - 2.0 eV[17] | ~2.91 eV[18] | UPS[17], DFT[18] |

| HOMO Energy | - | ~ -6 eV[18] | DFT[18] |

| LUMO Energy | - | ~ -3 eV[18] | DFT[18] |

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to investigate the electronic structure of C60.

Experimental Protocols

1. Photoemission Spectroscopy (PES) and Inverse Photoemission Spectroscopy (IPES):

-

Principle: PES involves irradiating a sample with photons of known energy and measuring the kinetic energy of the emitted electrons to determine the binding energies of occupied electronic states.[8] IPES, conversely, involves bombarding a sample with electrons and detecting the emitted photons to probe unoccupied electronic states.

-

Methodology:

-

Sample Preparation: A thin film of C60 is typically deposited on a suitable substrate under ultra-high vacuum (UHV) conditions.

-

Irradiation: For PES, a synchrotron radiation source is often used to provide a tunable source of high-energy photons.[8]

-

Electron/Photon Detection: An electron energy analyzer (for PES) or a photon detector (for IPES) is used to measure the energy spectrum of the emitted particles.

-

Data Analysis: The resulting spectra provide direct information about the density of occupied (PES) and unoccupied (IPES) electronic states, allowing for the determination of the HOMO and LUMO energy levels.[8]

-

2. UV-Vis Absorption Spectroscopy:

-

Principle: This technique measures the absorption of ultraviolet and visible light by a sample as a function of wavelength. The absorption of specific wavelengths corresponds to electronic transitions between different energy levels.

-

Methodology:

-

Sample Preparation: C60 is dissolved in a suitable organic solvent, such as toluene or n-hexane, to a known concentration.[10][19]

-

Measurement: The solution is placed in a quartz cuvette, and a UV-Vis spectrophotometer is used to measure the absorbance of light across a range of wavelengths.

-

Data Analysis: The resulting spectrum reveals characteristic absorption peaks that correspond to specific electronic transitions within the C60 molecule.[10]

-

Computational Protocols

1. Density Functional Theory (DFT):

-

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density.

-

Methodology:

-

Structure Input: The icosahedral geometry of the C60 molecule is used as the input for the calculation.

-

Functional and Basis Set Selection: An appropriate exchange-correlation functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen to accurately describe the electronic system.[6][20]

-

Calculation: The self-consistent field (SCF) equations are solved iteratively to obtain the ground-state electron density and energy.

-

Property Calculation: From the converged solution, various electronic properties such as molecular orbital energies (HOMO, LUMO), ionization potential, and electron affinity can be calculated.[6]

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A simplified molecular orbital diagram of C60, highlighting the HOMO and LUMO levels.

Caption: A generalized workflow for the experimental characterization of C60's electronic structure.

Applications in Drug Development

The unique electronic properties of C60 and its derivatives have garnered significant interest in the field of drug development.[3][21] Its high electron affinity makes it an excellent radical scavenger, suggesting potential applications as an antioxidant.[22] Furthermore, the cage-like structure of C60 allows for the encapsulation of other atoms or molecules, opening up possibilities for targeted drug delivery.[21] Functionalized fullerenes have been investigated for their antiviral (including anti-HIV), neuroprotective, and anti-inflammatory properties.[3][22] The ability of C60 to generate reactive oxygen species upon photoirradiation also makes it a promising photosensitizer for photodynamic therapy in cancer treatment.[1][22] A thorough understanding of its electronic structure is crucial for the rational design and functionalization of C60-based therapeutic agents.

References

- 1. shop.nanografi.com [shop.nanografi.com]

- 2. ajrconline.org [ajrconline.org]

- 3. C60-fullerenes as Drug Delivery Carriers for Anticancer Agents: Promises and Hurdles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.csbsju.edu [faculty.csbsju.edu]

- 5. Fullerene - Wikipedia [en.wikipedia.org]

- 6. ispub.com [ispub.com]

- 7. ossila.com [ossila.com]

- 8. pfkek.jp [pfkek.jp]

- 9. Analytical molecular orbitals [www2.fkf.mpg.de]

- 10. scispace.com [scispace.com]

- 11. The Study of the Optical Properties of C60 Fullerene in D... [degruyterbrill.com]

- 12. quora.com [quora.com]

- 13. Is C60 buckminsterfullerene aromatic? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Estimation of the electron affinities of C60, corannulene, and coronene by using the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular modelling of fullerene C60 functionalized by nitric oxide for use in biological environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemrevlett.com [chemrevlett.com]

- 21. researchgate.net [researchgate.net]

- 22. Medicinal applications of fullerenes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Vibrational Modes of Buckminsterfullerene (C60)

Introduction

Buckminsterfullerene (C60), a spherical molecule composed of 60 carbon atoms arranged in a pattern of 12 pentagons and 20 hexagons, stands as a landmark in the field of chemistry and materials science. Its unique, highly symmetric structure, belonging to the icosahedral (Ih) point group, dictates its distinct physical and chemical properties. A fundamental understanding of its molecular dynamics, particularly its vibrational modes, is crucial for applications ranging from materials science to pharmacology. The vibrational spectrum of C60 serves as a fingerprint, offering insights into its structural integrity, intermolecular interactions, and potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive technical overview of the theoretical principles, experimental characterization, and detailed data pertaining to the vibrational modes of C60.

Theoretical Framework: A Group Theory Analysis

The vibrational characteristics of C60 are precisely predicted by group theory, a powerful mathematical tool for understanding molecular symmetry. With 60 carbon atoms, the C60 molecule has 3N = 180 degrees of freedom. After subtracting the 3 degrees of translational motion (which have T1u symmetry) and 3 degrees of rotational motion (T1g symmetry), we are left with 174 vibrational modes or fundamental vibrations.[1]

Due to the high icosahedral symmetry, these 174 modes are distributed among a smaller number of distinct vibrational frequencies because many modes are degenerate. The complete irreducible representation for the vibrational modes of C60 is:

Γvib = 2Ag + 3T1g + 4T2g + 6Gg + 8Hg + 1Au + 4T1u + 5T2u + 6Gu + 7Hu[2]

The activity of these modes in infrared (IR) and Raman spectroscopy is governed by strict symmetry-based selection rules.

-

Infrared (IR) Activity: A vibrational mode is IR active only if it causes a change in the molecule's dipole moment. In the Ih point group, this corresponds to modes with T1u symmetry. Therefore, group theory predicts exactly 4 IR active modes .[1][2][3][4]

-

Raman Activity: A mode is Raman active if it causes a change in the molecule's polarizability. This corresponds to modes with Ag and Hg symmetry. Thus, there are 10 Raman active modes (2Ag + 8Hg).[1][2][4]

-

Silent Modes: The remaining 32 distinct vibrational modes are neither IR nor Raman active and are referred to as "silent" modes.[5] These can be probed using techniques not bound by the same selection rules, such as inelastic neutron scattering (INS).[5][6]

A crucial consequence of C60's structure, which possesses a center of inversion, is the mutual exclusion principle . This principle states that no vibrational mode can be both IR and Raman active.[2] This theoretical prediction is strongly confirmed by experimental data.

Experimental Protocols for Characterization

The theoretical predictions are validated and refined through various spectroscopic techniques. Each method provides unique information based on its underlying physical principles.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must induce a change in the molecule's net dipole moment.

Experimental Protocol (FT-IR Spectroscopy of C60 Film):

-

Sample Preparation: A thin, uniform film of C60 is prepared on an IR-transparent substrate (e.g., a KBr or CsI salt plate). This can be achieved by drop-casting from a solution (e.g., in toluene or CS₂) and allowing the solvent to evaporate slowly in a controlled environment. Alternatively, sublimation in a vacuum chamber can produce high-purity films.

-

Background Spectrum: A background spectrum of the bare substrate is collected. This is crucial to subtract atmospheric (H₂O, CO₂) and substrate-related absorptions from the final sample spectrum.

-

Sample Spectrum: The C60-coated substrate is placed in the sample holder of an FT-IR spectrometer. An interferogram is generated by the instrument's interferometer.

-

Data Acquisition: The interferogram is typically averaged over multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.

-

Data Processing: A Fourier transform is applied to the averaged interferogram to convert it into a frequency-domain spectrum (absorbance vs. wavenumber). The previously collected background spectrum is then automatically subtracted. The resulting spectrum reveals the four characteristic IR absorption peaks of C60.

Raman Spectroscopy

Principle: Raman spectroscopy involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. The energy difference between the incident and scattered photons corresponds to the energy of the molecule's vibrational modes. A mode is Raman active if it modulates the molecule's polarizability.

Experimental Protocol (Dispersive Raman Spectroscopy of C60):

-

Sample Preparation: C60 can be analyzed as a solid powder, a thin film, or in solution. For solid samples, the material is placed on a microscope slide or in a sample holder.

-

Instrumentation Setup: A Raman spectrometer with a suitable excitation laser (e.g., Nd:YAG at 1064 nm to avoid fluorescence) is used. The laser is focused onto the sample through a microscope objective.

-

Data Collection: The scattered light is collected by the same objective (backscattering geometry) and directed into the spectrometer. A notch or edge filter is used to remove the intense, elastically scattered Rayleigh light. A diffraction grating disperses the Raman-scattered light, which is then focused onto a sensitive detector (e.g., a CCD camera).

-

Spectrum Acquisition: The spectrum is typically acquired over a specific wavenumber range (e.g., 100 to 2000 cm⁻¹) and integrated for a set time, with multiple acquisitions averaged to enhance signal quality.

-

Data Analysis: The resulting spectrum of intensity versus Raman shift (in cm⁻¹) is analyzed to identify the ten predicted Raman-active peaks.

Inelastic Neutron Scattering (INS)

Principle: INS is a powerful technique for probing the complete vibrational spectrum of a molecule. It measures the energy exchange between a sample and a beam of neutrons. Because neutrons interact directly with the atomic nuclei, there are no spectroscopic selection rules based on dipole moment or polarizability changes. This allows for the detection of all 46 distinct vibrational modes, including the IR- and Raman-silent ones.[6]

Experimental Protocol (General Overview):

-

Sample Preparation: A relatively large amount of C60 powder (typically several grams) is required due to the low neutron scattering cross-section. The sample is loaded into a flat-plate aluminum sample holder.

-

Instrumentation: The experiment is performed at a dedicated INS spectrometer at a neutron source facility. The instrument uses a crystal monochromator to select neutrons of a specific incident energy.

-

Measurement: The monochromatic neutron beam is directed onto the C60 sample. The scattered neutrons are detected by an array of detectors positioned at various angles around the sample. The energy of the scattered neutrons is analyzed (e.g., via time-of-flight or a crystal analyzer).

-

Data Analysis: By measuring the energy lost by the neutrons ("neutron energy loss"), a vibrational spectrum is constructed. The intensity of each peak in an INS spectrum is related to the mean-square displacement of the atoms involved in that particular mode, providing information complementary to IR and Raman intensities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. creative-science.org.uk [creative-science.org.uk]

- 3. Buckminsterfullerene: Molecule of the Month [bristol.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Complete assignment of the vibrational modes of C60 by inelastic neutron scattering spectroscopy and periodic-DFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Solubility of Pristine Fullerene-C60 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pristine Fullerene-C60 in various organic solvents. Understanding the solubility of C60 is of paramount importance for its purification, processing, and application in diverse fields, including pharmacology and materials science. This document summarizes quantitative solubility data, details common experimental protocols for solubility determination, and illustrates the key factors governing the dissolution of this unique carbon allotrope.

Core Concepts in C60 Solubility

The dissolution of pristine this compound is a complex process governed by the principle of "like dissolves like".[1] Being a nonpolar, spheroidal molecule composed of sp²-hybridized carbon atoms, C60 exhibits poor solubility in polar and hydrogen-bonding solvents such as methanol, ethanol, and acetone.[1] Conversely, it shows appreciable solubility in a range of nonpolar and weakly polar organic solvents.[2][3]

Several key solvent properties have been identified as significant influencers of C60 solubility:

-

Polarizability: Solvents with high polarizability tend to be better solvents for C60.[1][2]

-

Polarity: A low solvent polarity is generally favorable for dissolving the nonpolar C60 molecule.[1][2]

-

Molecular Size and Geometry: The size and shape of the solvent molecules can play a role in their ability to effectively solvate the C60 molecule.[1][2]

-

Cohesive Energy Density (Hildebrand Solubility Parameter): The solubility of C60 is highest in solvents with a Hildebrand solubility parameter that closely matches its own.[1]

-

Specific Molecular Interactions: Beyond simple polarity matching, specific interactions between the fullerene and solvent molecules can influence solubility.[1][2]

Aromatic solvents, with the exception of those capable of strong hydrogen bonding, are generally good solvents for C60.[1] For instance, solubility tends to increase with the addition of electron-donating groups to the aromatic ring, as seen in the progression from benzene to toluene and xylenes.[1] Halogenated aromatic and aliphatic hydrocarbons also demonstrate notable solvating power for C60.

Quantitative Solubility Data

The following tables summarize the solubility of pristine this compound in a variety of organic solvents at or near room temperature. These values have been compiled from various literature sources and are presented for comparative analysis.

Table 1: High Solubility Solvents for C60

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) | Temperature (K) |

| 1-Chloronaphthalene | 53 | ~0.065 | Room Temperature |

| Carbon Disulfide | 8 | ~0.009 | Room Temperature |

| 1,2-Dichlorobenzene | - | - | - |

| Toluene | 3.0 | ~0.0037 | 298 |

| p-Xylene | - | - | - |

| 1,2,3-Tribromopropane | - | - | - |

Table 2: Moderate and Low Solubility Solvents for C60

| Solvent | Solubility (mg/L) | Molar Solubility (mol/L) | Temperature (K) |

| Toluene | 3000 | ~0.0037 | - |

| Xylene (isomeric mixture) | 5.2 | ~6.4 x 10⁻⁶ | - |

| Trichloroethylene (TCE) | 1.4 | ~1.7 x 10⁻⁶ | - |

| Tetrahydrofuran (THF) | 11 | ~1.4 x 10⁻⁵ | - |

| Ethanol | 1.4 | ~1.7 x 10⁻⁶ | - |

| Acetonitrile | 0.04 | ~4.9 x 10⁻⁸ | - |

| n-Pentane | ~5 | ~6.2 x 10⁻⁶ | - |

| n-Hexane | ~40 | ~4.9 x 10⁻⁵ | - |

Note: Solubility values can vary between studies due to differences in experimental conditions and C60 purity.

Experimental Protocols for Solubility Determination

The accurate determination of this compound solubility is crucial for reproducible research and development. The following outlines a general methodology based on commonly cited experimental techniques.

Materials and Reagents

-

Pristine this compound: Purity should be ≥ 99.5%. It is advisable to dry the C60 in a vacuum oven at approximately 350 K for 24 hours prior to use to remove any residual solvents.[1]

-

Organic Solvents: Use reagent grade solvents (≥ 99% purity), used as received.[1]

-

Apparatus:

-

Vials or flasks with Teflon-coated stir bars.

-

Magnetic stirrer or shaker.

-

Constant temperature bath or incubator.

-

UV-Vis Spectrophotometer.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

Equilibration of Saturated Solutions

-

Add an excess amount of pristine C60 to a known volume of the desired organic solvent in a vial. The exact amount of C60 will depend on its expected solubility in the chosen solvent.[1]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate the solutions using a magnetic stirrer or shaker. To ensure equilibrium is reached, a minimum stirring period of 24 hours in the dark is recommended.[1] For some solvent systems, longer equilibration times (e.g., 48 or 168 hours) may be necessary to confirm that the solubility has reached a plateau.[1]

Sample Preparation for Analysis

-

After equilibration, allow the solution to stand undisturbed for a sufficient time to allow the undissolved C60 to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any suspended C60 particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.[1]

Quantification by UV-Vis Spectrophotometry

-

Prepare a series of standard solutions of C60 in the solvent of interest with known concentrations.

-

Measure the absorbance of the standard solutions at a characteristic wavelength for C60 (e.g., 328 nm or 408 nm).[1][4]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted, saturated solution.

-

Determine the concentration of the diluted solution from the calibration curve and then calculate the original concentration of the saturated solution, taking into account the dilution factor.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Prepare a series of standard solutions of C60 in a suitable solvent (e.g., a toluene/hexane mixture) with known concentrations.[1]

-

Inject the standard solutions into the HPLC system and record the peak area from the UV detector (e.g., set at 340 nm).[1]

-

Construct a calibration curve by plotting peak area versus concentration.

-

Inject the diluted, saturated solution into the HPLC system and record the peak area.

-

Determine the concentration of the diluted solution from the calibration curve and then calculate the original concentration of the saturated solution, taking into account the dilution factor.

Factors Influencing C60 Solubility: A Logical Framework

The interplay of various solvent properties determines the solubility of pristine this compound. The following diagram illustrates the logical relationships between these factors.

Caption: Key solvent properties influencing the solubility of pristine this compound.

Conclusion

The solubility of pristine this compound is a critical parameter that dictates its handling, purification, and application. A systematic understanding of the factors influencing its dissolution in organic solvents, coupled with robust experimental protocols for its quantification, is essential for advancing research and development in fields leveraging the unique properties of this carbon allotrope. This guide provides a foundational understanding and practical data to aid researchers, scientists, and drug development professionals in their work with this compound.

References

A Technical Guide to the Thermal Stability of Fullerene-C60 Under Vacuum

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the thermal stability of Fullerene-C60 under vacuum conditions. It delineates the critical distinction between sublimation and decomposition, processes fundamental to the purification, processing, and application of C60. This document summarizes key quantitative data from scientific literature, presents detailed experimental protocols for thermal analysis, and includes workflow diagrams to elucidate the methodologies employed in determining thermal stability.

Introduction: Sublimation vs. Decomposition

This compound, a unique spherical carbon allotrope, possesses remarkable properties that are harnessed in fields ranging from materials science to pharmacology. The processing of C60 for high-purity applications, such as the fabrication of thin films for electronic devices or the preparation of pharmaceutical-grade material, frequently involves heating under vacuum.[1] Understanding the thermal behavior of C60 in this environment is therefore paramount.

Two primary phenomena occur when C60 is heated under vacuum:

-

Sublimation: This is the phase transition of C60 directly from a solid to a gaseous state. It is a reversible physical process crucial for purification, as it allows for the separation of C60 from non-volatile impurities like amorphous carbon and residual solvents.[1] Sublimation typically occurs at temperatures between 400°C and 700°C under high vacuum.

-

Thermal Decomposition: This is an irreversible chemical process where the covalent bonds of the C60 cage break, leading to the destruction of the fullerene molecule. Studies indicate that under vacuum, the C60 cage remains intact up to approximately 700°C, beyond which it begins to decompose into amorphous carbon.[2][3]

The precise temperature for both sublimation and decomposition depends heavily on factors such as the vacuum level, heating rate, and the presence of any catalytic species.

Quantitative Data Summary

The following tables consolidate quantitative data concerning the sublimation and thermal decomposition of C60 under vacuum from various experimental studies.

Table 1: Vapor Pressure and Sublimation Data for this compound

| Temperature Range (°C) | Pressure (Torr) | Heat of Sublimation (kJ/mol) | Experimental Technique | Reference |

| 400 - 600 | 1.8 x 10⁻⁵ - 1.4 x 10⁻² | 159 ± 4.2 (38 ± 1 kcal/mol) | Knudsen Effusion Thermogravimetry | [4] |

| 457 - 717 | Data derived from torsion effusion | Not specified in snippet | Torsion Effusion / Knudsen Effusion | [5] |

| Up to 850 | High Vacuum | Not specified in snippet | Sublimation for Film Deposition | [6] |

Table 2: Thermal Decomposition of this compound Under Vacuum

| Onset/Event Temperature (°C) | Pressure Conditions | Key Finding | Experimental Technique | Reference |

| > 700 | Vacuum | Decomposes into amorphous carbon. | Heat Treatment / Various Analyses | [2] |

| Up to 670 | Not specified | No thermal decomposition of the carbon cage observed. | TGA-MS, FTIR | [3] |

| ~727 (1000 K) | 0.1 GPa | Limit of thermal stability. | Hot Isostatic Pressing / XRD | [7] |

| 997 (1270 K) | 0.1 GPa | Complete destruction of the C60 molecule. | Hot Isostatic Pressing / NEXAFS | [7] |

| > 927 (1200 K) | Not specified | Structural changes begin to occur. | X-ray Diffraction | [6] |

Experimental Protocols

The characterization of C60's thermal stability is primarily accomplished through two key techniques: Thermogravimetric Analysis (TGA) under vacuum and Knudsen Effusion Mass Spectrometry (KEMS).

Vacuum Thermogravimetric Analysis (TGA)

Vacuum TGA is a technique used to measure the mass of a sample as a function of temperature or time while under a controlled vacuum.[8] It is highly effective for determining sublimation profiles and the onset temperature of decomposition. By comparing runs at atmospheric pressure (in an inert gas) and under vacuum, one can distinguish between volatilization and thermal degradation.[9]

Detailed Experimental Protocol:

-

Sample Preparation: A small quantity of purified C60 powder (typically 3-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of platinum or alumina.[10]

-

Instrument Setup: The crucible is loaded into the TGA furnace. The system is then sealed and evacuated to the desired pressure level (e.g., 10⁻⁴ mbar or lower) using a turbomolecular pump.[8]

-

Solvent Removal: To remove any residual solvents from the purification process, a pre-heating step is often employed. The sample is heated slowly to a temperature below the sublimation point (e.g., 200-250°C) and held isothermally for several hours under dynamic vacuum.[10][11]

-

Thermal Program: The sample is heated at a constant, linear rate (e.g., 5-20 °C/min) through the temperature range of interest (e.g., from room temperature to 1000°C).[10]

-

Data Acquisition: The sample's mass, temperature, and pressure are continuously recorded. Sublimation is observed as a significant weight loss. The onset of decomposition is marked by a weight loss at temperatures above the sublimation range.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperatures and temperature ranges for sublimation and decomposition. The derivative of this curve (DTG) helps identify the temperatures of maximum mass loss rate.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a powerful high-temperature technique for measuring the vapor pressures of materials with very low volatility.[12][13] It provides quantitative thermodynamic data, such as the enthalpy of sublimation, by studying the gaseous species in equilibrium with a condensed phase.[14]

Detailed Experimental Protocol:

-

Sample Preparation: A sample of C60 powder is loaded into a Knudsen cell, which is an isothermal enclosure typically made of a non-reactive material like platinum, tungsten, or graphite.[4][14] The cell has a small, well-defined orifice (e.g., 0.5-1.0 mm diameter).[12]

-

Instrument Setup: The cell is placed inside a high-vacuum chamber and heated, often using resistive heating or a laser.[13][14] The chamber is evacuated to ultra-high vacuum conditions (e.g., <10⁻⁷ Torr) to ensure the mean free path of molecules is much larger than the cell dimensions.

-

Molecular Effusion: As the cell is heated, C60 sublimes, creating a vapor that fills the cell. A small fraction of this vapor effuses through the orifice, forming a well-collimated molecular beam.[12] Because the orifice is small, the equilibrium inside the cell is not significantly disturbed.[14]

-

Ionization and Detection: The molecular beam travels into the ion source of a mass spectrometer, where the neutral C60 molecules are ionized, typically by electron impact.[14]

-

Mass Analysis: The resulting ions (primarily C60⁺) are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).[14]

-

Data Acquisition: The ion intensity corresponding to C60⁺ is measured as a function of the Knudsen cell temperature. The temperature is measured precisely using a thermocouple or pyrometer.

-

Analysis: The measured ion intensity is directly proportional to the partial pressure of C60 inside the cell. By applying the Clausius-Clapeyron equation to a plot of ln(I·T) versus 1/T (where I is the ion intensity and T is the absolute temperature), the enthalpy of sublimation (ΔHsub) can be determined. Absolute vapor pressures can be calculated by calibrating the system with a substance of known vapor pressure.[15]

Thermal Fate of C60 Under Vacuum

The behavior of C60 under vacuum heating follows a distinct pathway. At moderate temperatures, the intermolecular van der Waals forces are overcome, leading to sublimation. The C60 cage itself remains exceptionally stable. However, at much higher temperatures, the energy supplied is sufficient to break the strong sp²-hybridized carbon-carbon bonds, leading to the irreversible collapse of the cage structure.

References

- 1. Sublimated C60 - SES Research Inc. [sesres.com]

- 2. Thermal decomposition of C60 (1992) | C. S. Sundar | 156 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. measurlabs.com [measurlabs.com]

- 9. Vacuum Thermogravimetric Analysis — FAI 2022 [fai.us]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

- 12. electrochem.org [electrochem.org]

- 13. Knudsen Effusion MS [massint.co.uk]

- 14. ecs.confex.com [ecs.confex.com]

- 15. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

Methodological & Application

Application Notes and Protocols for Fullerene-C60 Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key techniques for the chemical functionalization of Fullerene-C660, a critical process for enhancing its solubility and tailoring its properties for a wide range of applications, including drug delivery, bioimaging, and materials science. The following sections detail common functionalization strategies, including cycloaddition, nucleophilic addition, and radical addition reactions, complete with experimental protocols and comparative data.

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for forming new ring systems on the fullerene cage, thereby altering its electronic and physical properties. The most common cycloadditions for C60 functionalization are the Prato and Diels-Alder reactions.

Prato Reaction: Synthesis of Fulleropyrrolidines

The Prato reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide to a[1][1] double bond of C60, yielding a fulleropyrrolidine. This method is highly versatile for introducing a wide variety of functional groups.[2] The azomethine ylide is typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.[3]

General Reaction Scheme:

Caption: General workflow of the Prato reaction.

Experimental Protocol: Synthesis of N-methylpyrrolidino[3,4:1,2][4]fullerene

This protocol is adapted from the classic Prato reaction using sarcosine (N-methylglycine) and paraformaldehyde.[2]

Materials:

-

Fullerene-C60

-

Sarcosine (N-methylglycine)

-

Paraformaldehyde

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Toluene/ethyl acetate solvent system for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve C60 in toluene.

-

Add sarcosine and paraformaldehyde to the C60 solution.

-

Heat the mixture to reflux and stir vigorously for the specified reaction time (see table below).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a toluene/ethyl acetate gradient to elute the desired fulleropyrrolidine derivative.

-

Collect the fractions containing the product and evaporate the solvent to obtain the pure N-methylpyrrolidino[4]fullerene as a dark solid.

Quantitative Data for Prato Reaction Variants:

| Aldehyde/Ketone | α-Amino Acid | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Paraformaldehyde | Sarcosine | Toluene | 6 | 82 (based on C60 conversion) | [2] |

| Substituted Benzaldehydes | Sarcosine | Toluene | 48 | 40-75 | [5] |

| Various Aldehydes | Various α-Amino Acids | Toluene | 10-20 | ~80-85 | [6] |